methyl (E)-4-(3-(tert-butoxy)-3-oxoprop-1-en-1-yl)benzoate
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Overview
Description
Methyl (E)-4-(3-(tert-butoxy)-3-oxoprop-1-en-1-yl)benzoate is an organic compound characterized by its ester functional group and a tert-butoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (E)-4-(3-(tert-butoxy)-3-oxoprop-1-en-1-yl)benzoate typically involves the esterification of 4-(3-(tert-butoxy)-3-oxoprop-1-en-1-yl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of high-purity reagents and stringent control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl (E)-4-(3-(tert-butoxy)-3-oxoprop-1-en-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the tert-butoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed under basic conditions.
Major Products
Oxidation: Formation of 4-(3-oxoprop-1-en-1-yl)benzoic acid.
Reduction: Formation of 4-(3-(tert-butoxy)-3-hydroxypropyl)benzoate.
Substitution: Formation of 4-(3-(tert-butoxy)-3-aminoprop-1-en-1-yl)benzoate.
Scientific Research Applications
Methyl (E)-4-(3-(tert-butoxy)-3-oxoprop-1-en-1-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl (E)-4-(3-(tert-butoxy)-3-oxoprop-1-en-1-yl)benzoate exerts its effects involves interactions with specific molecular targets. The ester group can undergo hydrolysis to release active intermediates, which can then participate in various biochemical pathways. The tert-butoxy group provides steric hindrance, influencing the compound’s reactivity and interactions with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(3-oxoprop-1-en-1-yl)benzoate: Lacks the tert-butoxy group, resulting in different reactivity and properties.
Ethyl (E)-4-(3-(tert-butoxy)-3-oxoprop-1-en-1-yl)benzoate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl (E)-4-(3-(tert-butoxy)-3-oxoprop-1-en-1-yl)phenylacetate: Contains a phenylacetate moiety instead of a benzoate moiety.
Uniqueness
Methyl (E)-4-(3-(tert-butoxy)-3-oxoprop-1-en-1-yl)benzoate is unique due to the presence of the tert-butoxy group, which imparts distinct steric and electronic effects
Properties
IUPAC Name |
methyl 4-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O4/c1-15(2,3)19-13(16)10-7-11-5-8-12(9-6-11)14(17)18-4/h5-10H,1-4H3/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWPZOAISWDSKJB-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C=CC1=CC=C(C=C1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)/C=C/C1=CC=C(C=C1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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